3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol
Description
3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol is a chemical compound with the molecular formula C13H9ClN2O4 and a molecular weight of 292.67 g/mol . This compound is known for its unique structure, which includes a chloro-nitrophenyl group and a benzenediol moiety connected through an imino-methyl linkage .
Properties
Molecular Formula |
C13H9ClN2O4 |
|---|---|
Molecular Weight |
292.67 g/mol |
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-5-4-9(6-11(10)16(19)20)15-7-8-2-1-3-12(17)13(8)18/h1-7,17-18H |
InChI Key |
NWWNPQXZXBTLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves the reaction of 4-chloro-3-nitroaniline with salicylaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino-methyl linkage . The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:
Scientific Research Applications
3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the chloro and imino-methyl groups contribute to its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol can be compared with similar compounds such as:
4-chloro-3-nitrophenyl derivatives: These compounds share the chloro-nitrophenyl group but differ in their other substituents and overall structure.
Benzenediol derivatives: Compounds like catechol and hydroquinone have similar benzenediol moieties but lack the imino-methyl and chloro-nitrophenyl groups.
Imino-methyl derivatives: These compounds contain the imino-methyl linkage but differ in their aromatic substituents.
The uniqueness of 3-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol lies in its combination of functional groups, which confer distinct chemical and biological properties .
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